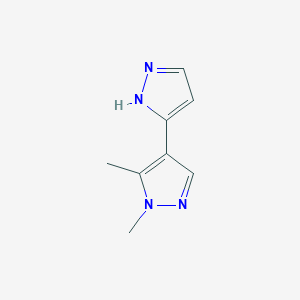
4-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic organic compound characterized by its complex structure, which includes a pyridine ring attached to a quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the condensation of 3-aminopyridine with 1,2-diaminobenzene in the presence of an oxidizing agent such as ferric chloride (FeCl₃). The reaction is usually carried out in an acidic medium, often using acetic acid as the solvent.
Industrial Production Methods: On an industrial scale, the synthesis process may be optimized for higher yields and purity. This involves the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality compound. Additionally, green chemistry principles are often applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoxalinedione derivatives.
Reduction: Production of tetrahydroquinoxaline derivatives.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the quinoxaline ring.
Scientific Research Applications
Chemistry: In chemistry, 4-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may have applications in treating various diseases, such as neurological disorders and inflammation.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one exerts its effects involves interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Quinoxaline: A closely related compound with similar biological activities.
Tetrahydroquinoxaline: A reduced form of quinoxaline with different chemical properties.
Uniqueness: 4-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one stands out due to its specific structural features and the presence of the pyridine ring, which contributes to its unique reactivity and biological activity.
Properties
CAS No. |
2418704-72-8 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



